

# Application Notes and Protocols for PF-05105679 in Patch Clamp Electrophysiology

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## Compound of Interest

Compound Name: PF-05105679

Cat. No.: B609953

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## Introduction

**PF-05105679** is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5][6][7] TRPM8 is a non-selective cation channel primarily known for its role in detecting cold temperatures and is activated by cooling agents like menthol.[8] As a key player in cold sensation and thermoregulation, TRPM8 is a significant target for the development of therapeutics for pain, particularly cold-related pain conditions.[4][9][10][11] **PF-05105679** offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPM8 channels using high-fidelity techniques such as patch clamp electrophysiology.

These application notes provide detailed protocols and supporting information for the use of **PF-05105679** in patch clamp studies to characterize its effects on TRPM8 channel activity.

## Data Presentation

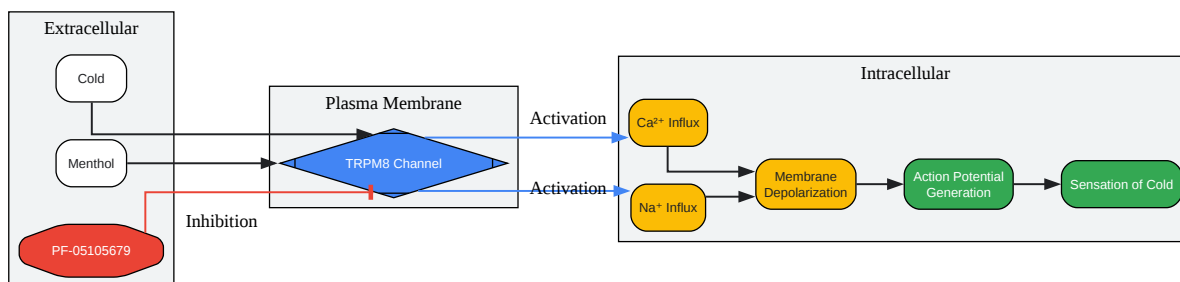
### Quantitative Data Summary for PF-05105679

The following table summarizes the key quantitative data for **PF-05105679** from in vitro and preclinical studies.

Parameter	Value	Species/Cell Line	Comments	Reference
Target	TRPM8	---	Selective antagonist	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
IC50	103 nM	Human TRPM8	Determined by in vitro electrophysiology	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[12]</a>
Selectivity	>100-fold	Various receptors, ion channels (including TRPV1 and TRPA1), and enzymes	Demonstrates high selectivity for TRPM8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a>

## Signaling Pathway

The TRPM8 channel is a polymodal channel activated by cold temperatures, cooling compounds (e.g., menthol), and membrane depolarization.[\[8\]](#)[\[12\]](#) Its activity is modulated by various intracellular signaling pathways. **PF-05105679** acts by blocking the channel, thereby inhibiting the downstream signaling cascade initiated by TRPM8 activation.



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Simplified signaling pathway of TRPM8 activation and inhibition by **PF-05105679**.

## Experimental Protocols

### Whole-Cell Patch Clamp Protocol for a **PF-05105679** on TRPM8 Channels

This protocol is designed for recording TRPM8 currents from HEK293 cells heterologously expressing human TRPM8, and assessing the inhibitory effect of **PF-05105679**.

#### 1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a 5% CO<sub>2</sub> incubator.
- For transient transfection, plate cells on glass coverslips. When cells reach 70-80% confluency, transfect them with a plasmid encoding human TRPM8 using a suitable transfection reagent.
- Record from cells 24-48 hours post-transfection.

#### 2. Solutions and Reagents:

- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[\[13\]](#)
- **PF-05105679** Stock Solution: Prepare a 10 mM stock solution of **PF-05105679** in DMSO. Store at -20°C.
- TRPM8 Agonist: Prepare a stock solution of a TRPM8 agonist, such as Menthol (100 mM in ethanol) or Icilin (10 mM in DMSO).

### 3. Electrophysiological Recordings:

- **Pipette Preparation:** Pull borosilicate glass pipettes to a resistance of 3-5 M $\Omega$  when filled with the intracellular solution.
- **Recording Setup:** Place the coverslip with transfected cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
- **Giga-seal Formation:** Approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (>1 G $\Omega$ ) between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
- **Voltage-Clamp Recordings:** Clamp the cell membrane potential at a holding potential of -60 mV.
- **Data Acquisition:** Record membrane currents using a patch clamp amplifier and appropriate data acquisition software.

### 4. Experimental Procedure for **PF-05105679** Application:

- **Baseline Recording:** Record baseline currents in the absence of any agonist.
- **Agonist Application:** Apply a TRPM8 agonist (e.g., 100  $\mu$ M Menthol) to the bath to activate TRPM8 channels and elicit an inward current.
- **PF-05105679 Application:** Once a stable agonist-induced current is achieved, co-apply **PF-05105679** at various concentrations (e.g., 1 nM to 10  $\mu$ M) to determine the concentration-dependent inhibition.
- **Washout:** After each application of **PF-05105679**, wash the chamber with the agonist-containing solution to observe any recovery of the current.
- **Voltage Protocols:** To study the voltage-dependence of the block, apply voltage ramps or steps (e.g., from -100 mV to +100 mV) in the presence and absence of **PF-05105679**.

#### 5. Data Analysis:

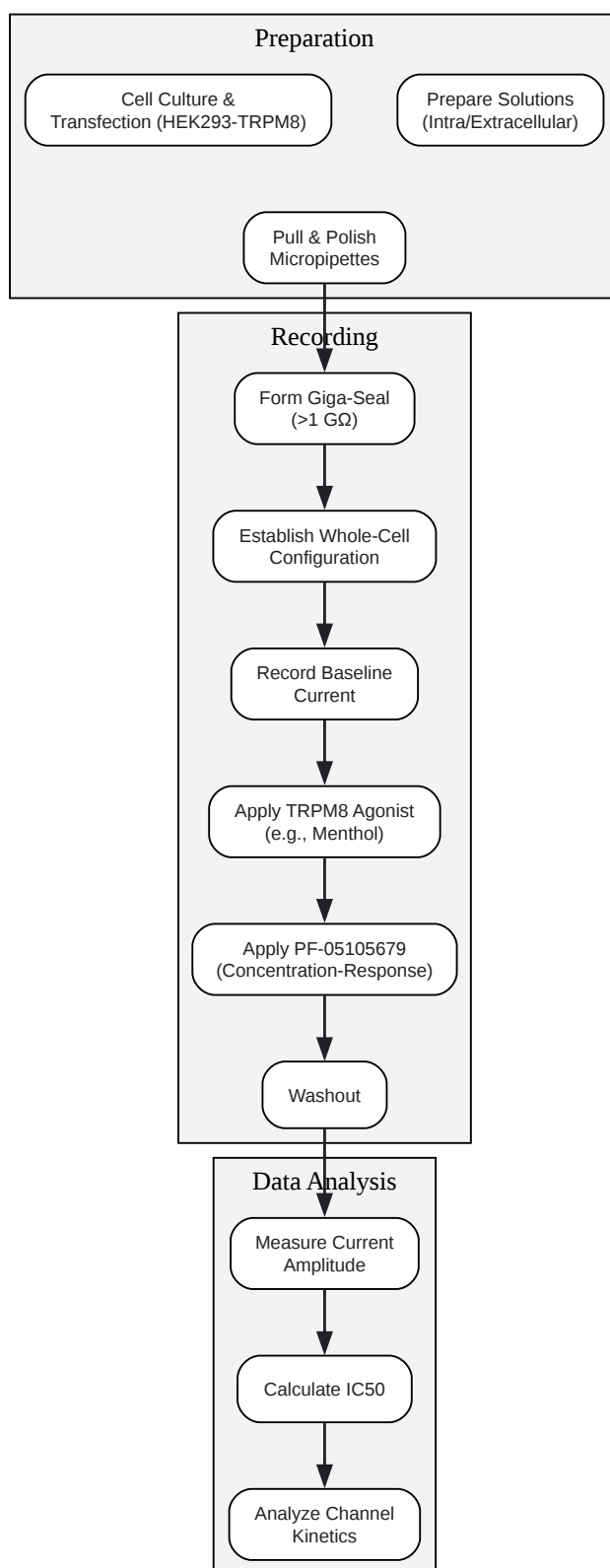
- Measure the peak amplitude of the agonist-induced current before and after the application of **PF-05105679**.
- Calculate the percentage of inhibition for each concentration of **PF-05105679**.
- Construct a concentration-response curve and fit the data with a Hill equation to determine the IC<sub>50</sub> value.
- Analyze changes in the current-voltage (I-V) relationship and channel kinetics (activation, deactivation, and inactivation) to further characterize the mechanism of block.

## Mandatory Visualizations

### Experimental Workflow for Patch Clamp

### Electrophysiology

The following diagram illustrates the key steps involved in a typical whole-cell patch clamp experiment to evaluate the effect of **PF-05105679** on TRPM8 channels.

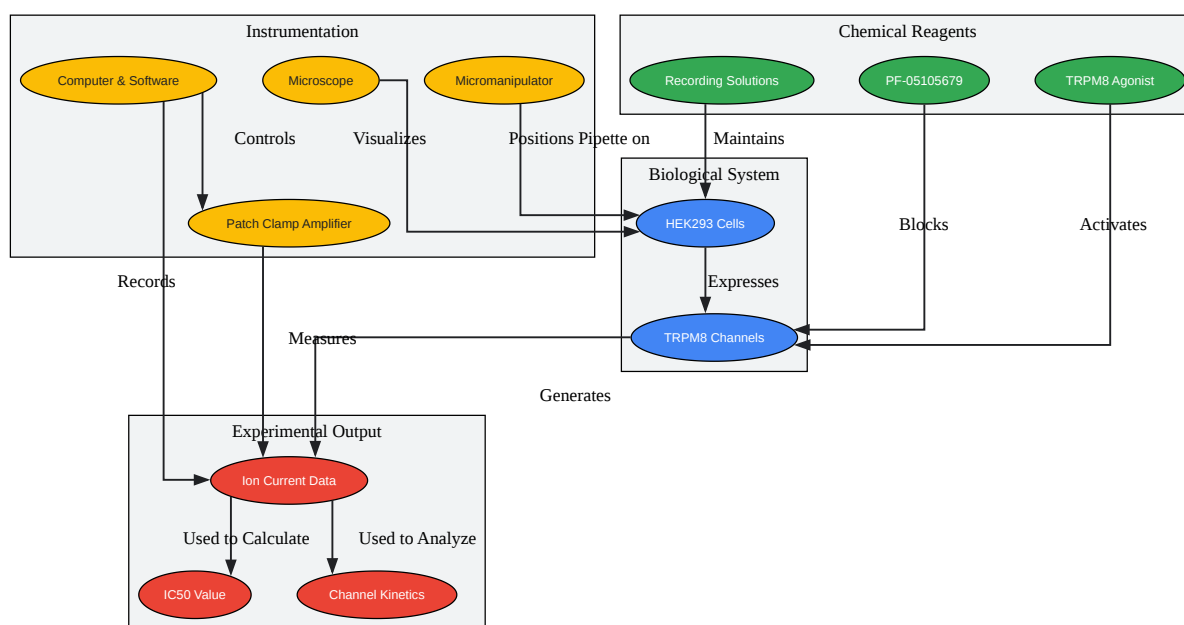


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Workflow for a whole-cell patch clamp experiment using **PF-05105679**.

## Logical Relationship of Experimental Components

This diagram outlines the logical connections between the different components of a patch clamp experiment.



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Logical relationships between experimental components.

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